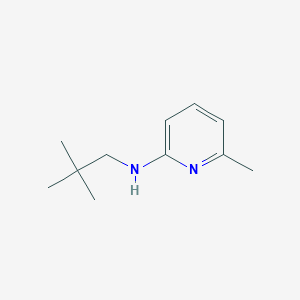

N-(2,2-Dimethylpropyl)-6-methylpyridin-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine: is an organic compound belonging to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an amine group at the 2-position, which is further substituted with a 2,2-dimethylpropyl group

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibition

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine has been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarity to known inhibitors suggests that it may effectively interact with the active sites of acetylcholinesterase and butyrylcholinesterase enzymes, potentially offering therapeutic benefits in managing cognitive decline associated with Alzheimer's disease .

Buffering Agent in Biochemical Assays

Due to its amino group, N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine can serve as a non-ionic organic buffering agent. It is particularly effective in maintaining physiological pH levels in cell culture environments (pH 6 to 8.5), which is essential for various biochemical assays and cellular processes. This property is vital for optimal enzyme activity and cellular function.

Potential Antimicrobial Activity

Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. While specific data on N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is limited, the potential antimicrobial activity indicates a promising area for further research.

Synthesis of Novel Derivatives

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine can be utilized as a building block in synthesizing novel aryl-substituted 2-aminopyridine derivatives. These derivatives have been explored for their anti-Alzheimer properties through innovative synthetic strategies involving two-component reactions with vinamidinium salts . The ability to modify the compound's structure opens avenues for developing new therapeutic agents.

Reactivity in Organic Synthesis

The compound's pyridine ring can undergo electrophilic substitution reactions under certain conditions, making it versatile in synthetic organic chemistry. Its reactivity can be exploited to create more complex molecular architectures that may have desirable biological activities.

Case Study: Cholinesterase Inhibitor Development

A study focused on synthesizing derivatives of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine demonstrated its potential as a lead compound for developing new cholinesterase inhibitors. The research highlighted the compound's ability to inhibit acetylcholinesterase effectively, paving the way for further optimization and testing in animal models of Alzheimer's disease.

| Compound | Activity | Reference |

|---|---|---|

| N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine | Cholinesterase Inhibition | |

| Aryl-substituted derivatives | Anti-Alzheimer Activity |

Case Study: Buffering Agent Efficacy

In another study assessing various buffering agents for cell culture applications, N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine was evaluated for its effectiveness in maintaining pH stability. Results indicated that it effectively buffered solutions within the physiological range required for optimal cell growth and enzyme function.

| Buffering Agent | pH Range Maintained | Effectiveness |

|---|---|---|

| N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine | 6 - 8.5 | High |

Wirkmechanismus

Target of Action

The primary target of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is the Monopolar spindle 1 (Mps1) kinase . Mps1 is a protein kinase that is expressed in normal proliferating tissues and in certain actively dividing tumors . It plays a crucial role in the alignment of chromosomes in cancer cells .

Mode of Action

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine acts by inhibiting the regulatory checkpoint activities of Mps1 . Mps1 normally supports the proper division of cancer cells, ensuring survival and replication . The compound binds to Mps1, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells .

Biochemical Pathways

The inhibition of Mps1 affects the mitotic checkpoint, a key biochemical pathway in cell division . Mps1 acts during mitosis (cell division) and plays a crucial role in the alignment of chromosomes in cancer cells . Checkpoint activities by Mps1 normally inhibit the advancement of cancer cells from metaphase to anaphase until structural integrity and alignment occur .

Result of Action

The result of the action of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is the reduction in the viability of malignant cells . By inhibiting Mps1, the compound causes accelerated cell division with increased missegregation errors . This leads to a decrease in the survival and replication of cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine typically begins with commercially available 6-methylpyridin-2-amine.

Alkylation Reaction: The primary synthetic route involves the alkylation of 6-methylpyridin-2-amine with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar in structure but lacks the pyridine ring.

6-methylpyridin-2-amine: Lacks the 2,2-dimethylpropyl group.

Uniqueness: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is unique due to the combination of the pyridine ring and the bulky 2,2-dimethylpropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Biologische Aktivität

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is a pyridine derivative notable for its unique structural features and potential applications in biological systems. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈N

- Molecular Weight : Approximately 178.28 g/mol

- Structural Features : The compound consists of a pyridine ring substituted with a dimethylpropyl group and an amino group, contributing to its distinct chemical reactivity and biological properties.

Biological Activity

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine primarily exhibits biological activity as a non-ionic organic buffering agent . Its ability to maintain physiological pH levels in cell culture environments is crucial for various biochemical assays and cellular functions. The effective pH range for this compound is typically between pH 6 to 8.5 , which is essential for optimal enzyme activity and cellular processes.

Comparative Analysis of Related Compounds

The following table summarizes the characteristics of related pyridine derivatives, highlighting their structural differences and potential applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethyl-6-methylpyridin-2-amine | C₉H₁₃N | Lacks the bulky dimethylpropyl group; more soluble. |

| N-(1-methylpropyl)-6-methylpyridin-2-amine | C₁₁H₁₅N | Has a smaller alkyl substituent; different steric effects. |

| 4-Methyl-N-(3-methylbutyl)pyridin-3-amine | C₁₂H₁₈N | Different position of methyl group; altered reactivity. |

This comparison illustrates how the unique combination of steric bulk from the dimethylpropyl group and the functional amino group in N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine provides distinct physical and chemical properties advantageous for specific applications in biological research and synthesis processes.

Case Studies and Research Findings

- Buffering Applications : Research indicates that this compound serves effectively as a buffering agent in cell cultures, maintaining pH stability crucial for enzyme functionality.

- Synthetic Versatility : The compound's structure allows it to be used as a precursor in various synthetic pathways, demonstrating its utility in organic chemistry beyond biological applications.

- Potential PET Tracer : While not directly linked to N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine, studies on structurally similar compounds suggest potential applications as PET tracers for imaging specific biological processes such as nitric oxide synthase activation . This indicates an avenue for future research into the imaging capabilities of this compound.

Eigenschaften

IUPAC Name |

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-6-5-7-10(13-9)12-8-11(2,3)4/h5-7H,8H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJNUGNVNFVNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NCC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.